1-{1-[(3-fluorophenyl)methyl]-1H-imidazol-2-yl}methanamine hydrochloride
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Overview
Description
1-{1-[(3-fluorophenyl)methyl]-1H-imidazol-2-yl}methanamine hydrochloride is a synthetic organic compound featuring a fluorophenyl group attached to an imidazole ring, which is further linked to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[(3-fluorophenyl)methyl]-1H-imidazol-2-yl}methanamine hydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with an appropriate nucleophile.
Attachment of the Methanamine Group: The methanamine group is introduced via reductive amination, where an aldehyde or ketone reacts with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-{1-[(3-fluorophenyl)methyl]-1H-imidazol-2-yl}methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, which may reduce the imidazole ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various substituted imidazole derivatives.
Scientific Research Applications
1-{1-[(3-fluorophenyl)methyl]-1H-imidazol-2-yl}methanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological and psychiatric disorders.
Biological Research: The compound is used in studies investigating the role of imidazole derivatives in biological systems, including enzyme inhibition and receptor binding.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities with potential therapeutic benefits.
Industrial Applications: The compound’s unique chemical properties make it useful in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{1-[(3-fluorophenyl)methyl]-1H-imidazol-2-yl}methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and selectivity, while the imidazole ring can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-{1-[(2-fluorophenyl)methyl]-1H-imidazol-2-yl}methanamine hydrochloride
- 1-{1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}methanamine hydrochloride
- 1-{1-[(3-chlorophenyl)methyl]-1H-imidazol-2-yl}methanamine hydrochloride
Uniqueness
1-{1-[(3-fluorophenyl)methyl]-1H-imidazol-2-yl}methanamine hydrochloride is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in pharmacokinetics, binding affinity, and overall efficacy compared to its analogs.
Properties
IUPAC Name |
[1-[(3-fluorophenyl)methyl]imidazol-2-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3.ClH/c12-10-3-1-2-9(6-10)8-15-5-4-14-11(15)7-13;/h1-6H,7-8,13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHAXNMBUHAVPMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=CN=C2CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFN3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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